molecular formula C16H14ClN5OS B2367256 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide CAS No. 866011-04-3

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide

Cat. No. B2367256
CAS RN: 866011-04-3
M. Wt: 359.83
InChI Key: PCNCAVMTYZHPBJ-UHFFFAOYSA-N
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Description

6-Chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide, also known as 6-Cl-NMN, is an organic compound belonging to the class of triazole derivatives. It is a derivative of nicotinamide and has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. 6-Cl-NMN is of particular interest due to its ability to act as an inhibitor of enzymes involved in the metabolism of certain drugs, as well as its potential to act as an antioxidant.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that certain 1,2,3-triazole compounds exhibit significant antibacterial and antifungal properties. For example, some compounds synthesized through 1,3-dipolar cycloaddition showed promising potency against various bacterial strains, excluding certain fungi like Candida albicans (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).

Antiproliferative and Antilipolytic Activities

A series of 1,2,4-triazole derivatives demonstrated potential in cancer treatment and obesity-related conditions. One particular compound showed cytotoxicity in various cancer cells and inhibited pancreatic lipase, suggesting its usefulness in anticancer and antidiabetic applications (Shkoor et al., 2021)(Shkoor et al., 2021).

Anti-Inflammatory Activity

Studies on derivatives of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide revealed promising anti-inflammatory properties. This was particularly evident when these compounds were synthesized using microwave irradiation methods, which proved superior in terms of yield and environmental impact (Sachdeva et al., 2013)(Sachdeva et al., 2013).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from 1,2,4-triazoles have been shown to inhibit lipase and α-glucosidase enzymes, suggesting their potential use in managing conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015)(Bekircan, Ülker, & Menteşe, 2015).

Surface Activity and Antimicrobial Properties

Certain 1,2,4-triazole derivatives demonstrate surface activity along with antimicrobial properties. These derivatives can be effectively used as biologically active heterocycles with potential applications in various fields (El-Sayed, 2006)(El-Sayed, 2006).

Anticancer Potential

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, a similar class of compounds, have been evaluated for their anticancer properties. Some demonstrated significant anticancer activity, including inhibiting tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2014)(Kamal et al., 2014).

properties

IUPAC Name

6-chloro-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c1-10-4-2-3-5-12(10)9-24-16-20-15(21-22-16)19-14(23)11-6-7-13(17)18-8-11/h2-8H,9H2,1H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNCAVMTYZHPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide

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